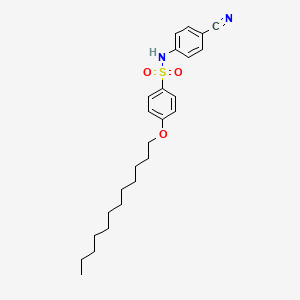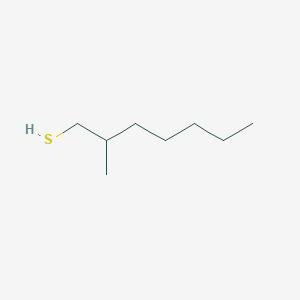
2-Methylheptane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylheptane-1-thiol is an organic compound with the molecular formula C8H18S. It belongs to the class of thiols, which are characterized by the presence of a sulfhydryl (-SH) group. This compound is known for its distinct odor and is used in various chemical applications due to its unique properties .
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution (SN2) Reaction: One common method for preparing thiols, including this compound, involves the reaction of an alkyl halide with thiourea.
Hydrosulfide Anion Reaction: Another method involves the reaction of an alkyl halide with sodium hydrosulfide (NaHS) to produce the desired thiol.
Industrial Production Methods: Industrial production of thiols often utilizes similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Types of Reactions:
Oxidation: Thiols can be oxidized to form disulfides. For example, this compound can undergo oxidation to form 2-Methylheptane-1-disulfide.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Thiols can participate in nucleophilic substitution reactions, where the -SH group acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: DTT or TCEP are commonly used reducing agents.
Substitution: Alkyl halides are typical substrates for nucleophilic substitution reactions involving thiols.
Major Products Formed:
Oxidation: Disulfides (e.g., 2-Methylheptane-1-disulfide).
Reduction: Thiols (e.g., this compound).
Substitution: Alkylated thiols.
Scientific Research Applications
2-Methylheptane-1-thiol has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in the preparation of other sulfur-containing compounds.
Biology: Thiols play a crucial role in biological systems, particularly in the formation of disulfide bonds in proteins, which are essential for protein structure and function.
Medicine: Thiols are investigated for their potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 2-Methylheptane-1-thiol involves its ability to form and break disulfide bonds. This property is crucial in redox reactions and in maintaining the redox balance within cells. The sulfhydryl group (-SH) can act as a nucleophile, participating in various chemical reactions, including substitution and addition reactions .
Comparison with Similar Compounds
Ethanethiol (C2H5SH): A simpler thiol with a similar sulfhydryl group but a shorter carbon chain.
1-Butanethiol (C4H9SH): Another thiol with a longer carbon chain compared to ethanethiol but shorter than 2-Methylheptane-1-thiol.
2-Methyl-2-propanethiol (C4H9SH): A branched thiol with a similar structure but different branching.
Uniqueness: this compound is unique due to its specific carbon chain length and branching, which can influence its reactivity and physical properties. Its distinct odor and chemical behavior make it valuable in specific industrial and research applications .
Properties
CAS No. |
110502-76-6 |
|---|---|
Molecular Formula |
C8H18S |
Molecular Weight |
146.30 g/mol |
IUPAC Name |
2-methylheptane-1-thiol |
InChI |
InChI=1S/C8H18S/c1-3-4-5-6-8(2)7-9/h8-9H,3-7H2,1-2H3 |
InChI Key |
REQHQBQJVSKNDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(Furan-2-yl)propyl]-N'-phenylurea](/img/structure/B14314096.png)

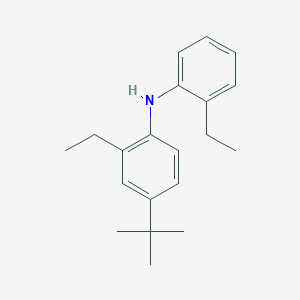

![1,3-Dimethyl-2,4,5,6-tetraphenylbicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14314117.png)
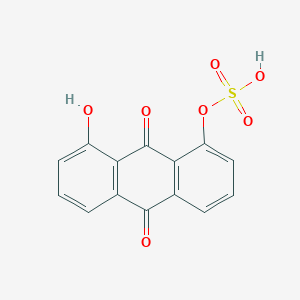
![3,5-Dichloro-2-fluoro-4-[3-(trifluoromethyl)phenoxy]aniline](/img/structure/B14314135.png)
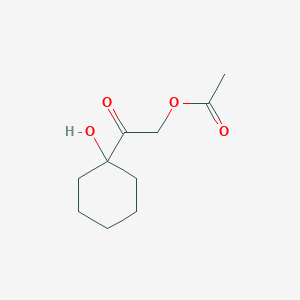
![N-{2-[(2-Amino-2-oxoethyl)sulfanyl]ethyl}hept-2-enamide](/img/structure/B14314141.png)

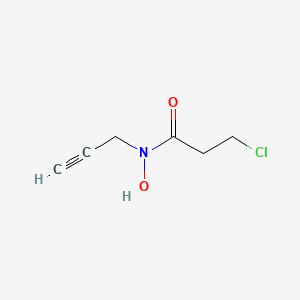
![2,6-Bis[(2-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one](/img/structure/B14314150.png)
